(3-(Acrylamidomethyl)phenyl)boronic acid
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Overview
Description
(3-(Acrylamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boronic acid group (-B(OH)₂) attached to an aromatic ring. The acrylamidomethyl group provides additional functionality, making this compound useful in various chemical and biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols and other molecules, which makes them valuable in molecular recognition and sensor applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Acrylamidomethyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-(Acrylamidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acrylamidomethyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminophenylboronic acid derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-(Acrylamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Acrylamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other molecules. This property is due to the boronic acid group’s ability to interact with hydroxyl groups, forming cyclic boronate esters. These interactions are crucial in molecular recognition and sensor applications. Additionally, the acrylamidomethyl group provides hydrophilic characteristics, enhancing the compound’s solubility and binding affinity in aqueous environments .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acrylamidomethyl group, making it less versatile in certain applications.
(3-Formylphenyl)boronic acid: Contains a formyl group instead of an acrylamidomethyl group, leading to different reactivity and applications.
Uniqueness: (3-(Acrylamidomethyl)phenyl)boronic acid is unique due to its dual functionality provided by the boronic acid and acrylamidomethyl groups. This combination allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C10H12BNO3 |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
[3-[(prop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-2-10(13)12-7-8-4-3-5-9(6-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) |
InChI Key |
JARKROPKEBQRQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C=C)(O)O |
Origin of Product |
United States |
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